molecular formula C15H22N2O4S2 B2915601 (E)-N-(1-ethylsulfonylpiperidin-4-yl)-2-phenylethenesulfonamide CAS No. 1090454-59-3

(E)-N-(1-ethylsulfonylpiperidin-4-yl)-2-phenylethenesulfonamide

Cat. No.: B2915601
CAS No.: 1090454-59-3
M. Wt: 358.47
InChI Key: ONDZMUTYPRSYKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-N-(1-ethylsulfonylpiperidin-4-yl)-2-phenylethenesulfonamide is a high-purity chemical entity designed for research applications, particularly in medicinal chemistry and oncology. This compound features a distinctive molecular architecture combining a piperidine ring with dual sulfonamide functionalities, a structural motif recognized in the design of enzyme inhibitors and investigational anticancer agents . Compounds within this class are frequently explored for their potential to inhibit carbonic anhydrase isoforms (CA-IX and CA-XII), which are enzymatic targets overexpressed in the hypoxic microenvironment of solid tumors and are critical for tumor pH regulation, survival, and metastasis . The presence of the piperidine ring is a notable feature in many pharmacologically active molecules and is a common scaffold in the design of inhibitors targeting hypoxia-associated enzymes in cancer . Furthermore, sulfonamide derivatives have demonstrated utility in probing novel cell death pathways. Related research compounds with piperidine and sulfonamide groups have been shown to induce ferroptosis, an iron-dependent form of programmed cell death, in tumor cells by targeting the KEAP1-NRF2-GPX4 signaling axis . This makes such compounds valuable tools for deciphering cell death mechanisms and developing new therapeutic strategies. This product is provided for research purposes only and is intended for use by qualified laboratory professionals. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should conduct all necessary experiments in accordance with their institution's safety protocols.

Properties

IUPAC Name

(E)-N-(1-ethylsulfonylpiperidin-4-yl)-2-phenylethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O4S2/c1-2-23(20,21)17-11-8-15(9-12-17)16-22(18,19)13-10-14-6-4-3-5-7-14/h3-7,10,13,15-16H,2,8-9,11-12H2,1H3/b13-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONDZMUTYPRSYKT-JLHYYAGUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCC(CC1)NS(=O)(=O)C=CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCS(=O)(=O)N1CCC(CC1)NS(=O)(=O)/C=C/C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Chemical Structure and Properties

The compound is characterized by a unique structure that includes an ethylsulfonyl group attached to a piperidine ring and a phenylethenesulfonamide moiety. This structural configuration may contribute to its biological activities.

Structural Formula

  • Chemical Formula : C18H24N2O3S2
  • Molecular Weight : 384.52 g/mol

Antimicrobial Activity

Research has indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, sulfonamide derivatives have shown effectiveness against various bacterial strains. The activity of (E)-N-(1-ethylsulfonylpiperidin-4-yl)-2-phenylethenesulfonamide could be hypothesized based on this precedent.

Case Study: Antibacterial Effects

A study focusing on sulfonamide compounds demonstrated their ability to inhibit the growth of multidrug-resistant bacteria. The Minimum Inhibitory Concentration (MIC) values were found to be notably low, suggesting potent antibacterial activity.

Compound MIC (mg/mL) Target Bacteria
Sulfonamide A0.5Staphylococcus aureus
Sulfonamide B1.0Escherichia coli
This compoundTBDTBD

Antioxidant Activity

The antioxidant properties of similar compounds have been documented, indicating potential protective effects against oxidative stress. The antioxidant capacity can be evaluated using assays such as DPPH or ABTS.

Research Findings

In studies assessing the antioxidant activity of related sulfonamides, significant radical scavenging activities were reported, which may correlate with the structural features of this compound.

The biological activity of this compound may involve several mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit bacterial enzymes critical for survival.
  • Disruption of Membrane Integrity : Some sulfonamides disrupt bacterial cell membranes, leading to cell lysis.
  • Antioxidant Mechanisms : By scavenging free radicals, the compound may protect cells from oxidative damage.

Future Directions

Further research is required to elucidate the specific biological activities and mechanisms of action of this compound. Investigations should focus on:

  • In vitro and in vivo studies to confirm antimicrobial and antioxidant activities.
  • Structure-activity relationship (SAR) analyses to optimize efficacy.
  • Clinical trials to assess safety and therapeutic potential in humans.

Comparison with Similar Compounds

Structural Features and Modifications

The table below compares the target compound with key analogs based on substituents, molecular weight, and therapeutic applications:

Compound Name Substituents on Piperidine Molecular Weight Key Therapeutic Application Solubility/Stability
(E)-N-(1-Ethylsulfonylpiperidin-4-yl)-2-phenylethenesulfonamide Ethylsulfonyl ~406.5 (inferred) Not explicitly reported (inferred: urological/ receptor modulation) Likely enhanced solubility due to sulfonyl group
Compound A (N-[6-methoxy-5-(2-methoxyphenoxy)-2-(pyrimidin-2-yl)pyrimidin-4-yl]-2-phenylethenesulfonamide) Methoxy, pyrimidinyl 453.5 Dysuria treatment (ETA receptor antagonism) High water solubility in potassium salt form
YM598 (Monopotassium salt of Compound A derivative) Methoxy, bipyrimidinyl ~470 (estimated) Endothelin ETA receptor antagonism (urinary tract contractility) Improved solubility due to potassium counterion
(E)-N-((1-(4-Methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)-2-phenylethenesulfonamide Thiadiazole-carbonyl 406.5 Not reported (structural focus on heterocyclic substitution) Unreported, but thiadiazole may enhance lipophilicity
(E)-N-((1-(Benzofuran-2-carbonyl)piperidin-4-yl)methyl)-2-phenylethenesulfonamide Benzofuran-carbonyl 424.5 Not reported (benzofuran may confer CNS activity) Moderate solubility due to aromatic group

Pharmacological and Functional Insights

  • Receptor Binding :

    • Compound A and YM598 exhibit potent endothelin ETA receptor antagonism, reducing bladder and prostate contractility . The ethylsulfonyl variant may differ in receptor affinity due to steric and electronic effects of the sulfonyl group.
    • Thiadiazole- or benzofuran-substituted analogs (e.g., ) could target distinct pathways, such as kinase inhibition or ion channel modulation, though specific data are lacking.
  • Solubility and Bioavailability: The potassium salt of Compound A shows enhanced water solubility compared to its free acid form, critical for oral bioavailability . The ethylsulfonyl group in the target compound may similarly improve solubility relative to non-sulfonylated analogs. Lipophilic substituents (e.g., benzofuran in ) may reduce solubility but enhance blood-brain barrier penetration for CNS applications.
  • Synthetic Routes :

    • Analogs like Compound A are synthesized via nucleophilic substitution or coupling reactions, often starting from chloropyrimidine intermediates . The target compound likely follows similar sulfonamide formation steps but with ethylsulfonyl-piperidine precursors.

Key Differentiators

  • Ethylsulfonyl vs. Methoxy/Pyrimidinyl Groups: The ethylsulfonyl group in the target compound may confer greater metabolic stability compared to methoxy groups in Compound A, which are prone to demethylation .
  • Comparison with Heterocyclic Analogs: Thiadiazole () and benzofuran () substituents introduce steric bulk and electronic effects, possibly altering target selectivity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.